molecular formula C23H20N2O4 B3677920 3,5-dimethoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

3,5-dimethoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No. B3677920
M. Wt: 388.4 g/mol
InChI Key: MSABGYMMXNTOSR-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide, also known as DMPEB, is a novel compound that is gaining attention in the scientific community due to its potential applications in research. DMPEB is a benzamide derivative that has been synthesized using a multi-step process, and its unique chemical structure is believed to have significant implications for scientific research.

Mechanism of Action

3,5-dimethoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is believed to exert its effects by binding to the sigma-1 receptor and modulating its activity. This receptor is known to interact with several other proteins, including ion channels and enzymes, and its modulation can have significant downstream effects on cellular signaling pathways. 3,5-dimethoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has also been shown to modulate the activity of NMDA receptors, which are involved in synaptic plasticity and learning and memory formation.
Biochemical and Physiological Effects:
3,5-dimethoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has been shown to have several biochemical and physiological effects, including the modulation of ion channel activity, the regulation of intracellular calcium signaling, and the modulation of neurotransmitter release. It has also been shown to have neuroprotective effects in several animal models of neurodegenerative disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,5-dimethoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological and biochemical effects of this receptor. However, one limitation is that its effects on other proteins and signaling pathways are not well understood, and further research is needed to fully elucidate its mechanism of action.

Future Directions

There are several potential future directions for research on 3,5-dimethoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a tool for studying the sigma-1 receptor and its downstream effects on cellular signaling pathways. Additionally, further research is needed to fully understand the limitations and potential side effects of 3,5-dimethoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide, as well as its effects on other proteins and signaling pathways.

Scientific Research Applications

3,5-dimethoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has been shown to have potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in several physiological processes, including pain perception, memory, and mood regulation. 3,5-dimethoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has also been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory formation.

properties

IUPAC Name

3,5-dimethoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-14-4-6-15(7-5-14)23-25-20-12-17(8-9-21(20)29-23)24-22(26)16-10-18(27-2)13-19(11-16)28-3/h4-13H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSABGYMMXNTOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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